![molecular formula C9H6BrNO2S B6357356 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester CAS No. 1620412-37-4](/img/structure/B6357356.png)

7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

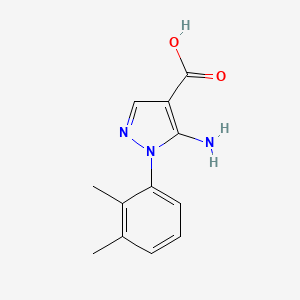

Description

7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester is a chemical compound with the formula C9H6BrNO2S . It has a molecular weight of 272.12 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .Scientific Research Applications

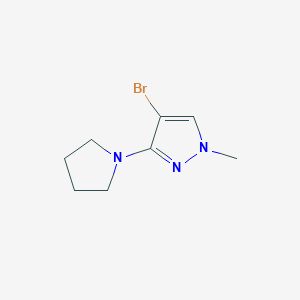

Synthetic Chemistry

7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester is a valuable intermediate in synthetic chemistry. It is used in the synthesis of benzimidazoles, quinoxalines, and benzo[diazepines through the condensation of o-phenylenediamines with electrophilic reagents. This compound's bromo and ester functional groups make it a versatile precursor for constructing complex molecular architectures, useful in developing fluorescent systems, and in decarboxylative cyanomethyl esterification reactions for synthesizing arylacetic acid cyanomethyl esters with potential applications in medicinal chemistry and materials science (Ibrahim, 2011).

Environmental Science

Although not directly related to this compound, research on similar ester compounds, such as parabens, provides insight into the environmental fate and behavior of ester-based chemicals. Parabens, for instance, are used as preservatives and have been studied for their occurrence, fate, and behavior in aquatic environments, shedding light on the environmental impact of ester compounds. Such studies indicate the persistence and ubiquity of ester compounds in the environment, suggesting potential environmental considerations for the use and disposal of chemicals like this compound (Haman et al., 2015).

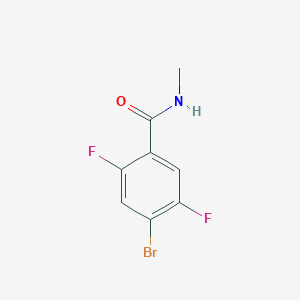

Antimicrobial and Anticancer Applications

Ester derivatives, including those structurally similar to this compound, have been extensively researched for their biological activities. For example, cinnamic acid derivatives, which share functional group similarities with the compound , have been reviewed for their anticancer potentials. These studies reveal the importance of the ester functional group in mediating biological activities, including antimicrobial and anticancer effects, underscoring the potential of this compound derivatives in pharmacological research (De, Baltas, & Bedos-Belval, 2011).

Analytical Chemistry

In the realm of analytical chemistry, compounds like this compound are essential for developing analytical methods, such as those for identifying and quantifying parabens in cosmetic products. These methods range from spectrophotometry to high-performance liquid chromatography (HPLC) and capillary electrophoresis, highlighting the compound's role in facilitating advancements in analytical techniques (Mallika J.B.N, ThiruvengadarajanV, & Gopinath, 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

methyl 7-bromo-1,2-benzothiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c1-13-9(12)7-5-3-2-4-6(10)8(5)14-11-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNHQDQHFLYJLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSC2=C1C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6357309.png)

![tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B6357348.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)